An In-depth Technical Guide to 4-Nitrophenylacetonitrile: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 4-Nitrophenylacetonitrile: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenylacetonitrile, also known as 4-nitrobenzyl cyanide, is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a reactive nitrile group, an activatable methylene (B1212753) group, and a nitro-substituted aromatic ring, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, and reactivity, with a focus on experimental protocols and potential applications relevant to researchers and drug development professionals.
Chemical Structure and Identification
4-Nitrophenylacetonitrile is a crystalline solid at room temperature, typically appearing as a cream to yellow powder.[2] Its fundamental structure consists of a phenyl ring substituted at the para (4) position with a nitro group (NO₂) and linked to a cyanomethyl group (-CH₂CN).[1]
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-(4-nitrophenyl)acetonitrile | [3] |
| CAS Number | 555-21-5 | [4] |
| Molecular Formula | C₈H₆N₂O₂ | [4] |
| Canonical SMILES | C1=CC(=CC=C1CC#N)--INVALID-LINK--[O-] | [3] |
| InChI Key | PXNJGLAVKOXITN-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physicochemical properties of 4-nitrophenylacetonitrile are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 162.15 g/mol | [4] |
| Appearance | Cream to yellow crystalline powder | [5] |
| Melting Point | 113-115 °C | [5] |
| Boiling Point | 195-197 °C at 12 mmHg | [2] |
| Density | ~1.3 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), diethyl ether, chloroform, and benzene.[1] Soluble in DMF and DMSO. | [1] |
| Stability | Stable under normal temperatures and pressures. | [6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-nitrophenylacetonitrile.
Table 3: Spectroscopic Data
| Technique | Key Features | Reference(s) |
| ¹H NMR | Spectra available in databases. | [3] |
| ¹³C NMR | Spectra available in databases. | [3] |
| Infrared (IR) | Characteristic absorption peaks at approximately 2220 cm⁻¹ (C≡N stretching) and 1610 cm⁻¹ and 1547 cm⁻¹ (benzene ring vibrations). | [7] |
| Mass Spectrometry (MS) | Mass spectra are available in public databases for confirmation of molecular weight. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and key reactions of 4-nitrophenylacetonitrile are provided below.
Synthesis of 4-Nitrophenylacetonitrile via Nitration of Benzyl (B1604629) Cyanide
This protocol describes the synthesis of 4-nitrophenylacetonitrile from benzyl cyanide.
Experimental Workflow:
Caption: Workflow for the synthesis of 4-nitrophenylacetonitrile.
Detailed Methodology:
-
Preparation of the Nitrating Mixture: In a round-bottomed flask equipped with a stirrer and a dropping funnel, carefully mix equal volumes of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture to 10°C using an ice-salt bath.
-
Nitration: Slowly add benzyl cyanide to the cooled nitrating mixture with continuous stirring, ensuring the temperature is maintained between 10°C and 20°C. The addition should take approximately one hour.
-
Reaction Quenching and Isolation: After the addition is complete, continue stirring for another hour at room temperature. Pour the reaction mixture slowly onto a large amount of crushed ice. The product will precipitate as a solid.
-
Purification: Filter the crude product and wash it thoroughly with cold water. Purify the solid by recrystallization from 80% ethanol to yield pale yellow needles of 4-nitrophenylacetonitrile.
Hydrolysis to 4-Nitrophenylacetic Acid
The nitrile group of 4-nitrophenylacetonitrile can be readily hydrolyzed to a carboxylic acid.
Experimental Workflow:
Caption: Workflow for the hydrolysis of 4-nitrophenylacetonitrile.
Detailed Methodology:
-
Reaction Setup: In a round-bottomed flask, place 100 g of 4-nitrophenylacetonitrile. Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water and add it to the flask.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to boiling for 15 minutes.
-
Isolation: After cooling, dilute the reaction mixture with an equal volume of cold water and cool to 0°C. Filter the precipitated crude 4-nitrophenylacetic acid and wash with ice water.
-
Purification: Recrystallize the crude product from boiling water to obtain pure 4-nitrophenylacetic acid.[8]
Reduction to 4-Aminophenylacetonitrile
The nitro group can be selectively reduced to an amine, a key transformation for the synthesis of many pharmaceutical intermediates.[9]
Experimental Workflow:
Caption: Workflow for the reduction of 4-nitrophenylacetonitrile.
Detailed Methodology:
-
Reaction Setup: In a pressure reactor, dissolve 4-nitrophenylacetonitrile in ethanol. Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).
-
Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 0.3-0.4 MPa. Stir the reaction mixture at a temperature of 30-50°C for 4 hours.
-
Isolation and Purification: After the reaction is complete, carefully filter the mixture to remove the catalyst. Evaporate the ethanol to obtain the crude product. Recrystallize the crude solid from 95% ethanol, using activated carbon for decolorization if needed, to yield pure 4-aminophenylacetonitrile.[10]
Reactivity
The chemical reactivity of 4-nitrophenylacetonitrile is dictated by its three main functional components: the nitrile group, the active methylene group, and the nitro-substituted aromatic ring.
-
Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid (as detailed in the protocol above) or be reduced to a primary amine.
-
Active Methylene Group: The methylene (-CH₂-) protons are acidic due to the strong electron-withdrawing effects of both the adjacent nitrile and the para-nitro group. This allows for deprotonation by a base to form a stabilized carbanion, which can then act as a nucleophile in various reactions. A notable application of this reactivity is its use as a sensitive reagent for the detection of quinones, with which it forms colored condensation products in the presence of an alkali.[11]
-
Aromatic Ring: The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. However, due to the strong deactivation, electrophilic aromatic substitution reactions are generally difficult. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, although this typically requires a leaving group at an activated position. The nitro group itself can be reduced to an amino group, which is an activating, ortho-, para-directing group, thus opening up a wide range of subsequent synthetic possibilities.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific data in the scientific literature regarding the direct biological activities and effects of 4-nitrophenylacetonitrile on cellular signaling pathways, which is a critical area for future research.
While its toxic effects on the protozoan Tetrahymena pyriformis have been reported, detailed mechanistic studies in mammalian systems are scarce.[2] It is known that nitriles can be metabolized to release cyanide, which is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[6] This represents a potential mechanism of general cytotoxicity.
A study on the structurally related compound, 4-nitrophenol (B140041), has shown that it can induce the activation of the Nrf2 antioxidant pathway.[12] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress. However, it is crucial to emphasize that these findings for 4-nitrophenol cannot be directly extrapolated to 4-nitrophenylacetonitrile, and dedicated studies are required to investigate its potential to modulate this or other signaling pathways.
Given its chemical structure, particularly the presence of an electrophilic aromatic system, it is plausible that 4-nitrophenylacetonitrile or its metabolites could interact with biological nucleophiles, such as cysteine residues in proteins, potentially modulating their function. This remains a speculative area requiring experimental validation.
Logical Relationship Diagram:
Caption: Potential biological interactions of 4-nitrophenylacetonitrile.
Conclusion
4-Nitrophenylacetonitrile is a chemical intermediate with well-defined properties and a range of synthetic applications. The experimental protocols for its synthesis and key transformations are well-established, providing a solid foundation for its use in research and development. However, a significant knowledge gap exists concerning its biological activity and interaction with cellular signaling pathways. For professionals in drug development, this presents both a challenge and an opportunity. While its potential for cytotoxicity through cyanide release warrants caution, its reactive nature suggests that it or its derivatives could be explored as chemical probes or synthons for biologically active molecules. Further investigation into its pharmacological profile is essential to unlock its full potential in the life sciences.
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